2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Overview
Description
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one can be achieved through several methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and the regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . Another method includes the treatment of pyrroles with reagents such as PPh3, Br2, and Et3N in CH2Cl2, leading to the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of scalable reagents and solvents, as well as efficient isolation and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by different nucleophiles, leading to a variety of derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex fused ring systems.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include phosphorus tribromide (PBr3), triphenylphosphine (PPh3), and various nucleophiles such as amines and alcohols. Typical reaction conditions involve solvents like dichloromethane (CH2Cl2) and bases like triethylamine (Et3N) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of substituted pyrrolo[2,1-f][1,2,4]triazin-4-one derivatives, each with potentially unique biological activities .
Scientific Research Applications
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a core structure in the development of kinase inhibitors, which are crucial in cancer therapy.
Biological Studies: The compound is used to study enzyme inhibition and protein interactions due to its ability to bind to specific molecular targets.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition is particularly relevant in the context of cancer, where dysregulated kinase activity is a common feature .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: A parent compound with similar structural features but lacking the chlorine substituent.
2-amino-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one: Another derivative with an amino group instead of chlorine, showing different reactivity and biological activity.
Uniqueness
2-chloro-1H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the chlorine atom enhances its reactivity in substitution reactions and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
2-chloro-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-8-5(11)4-2-1-3-10(4)9-6/h1-3H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRBBSRLGVCMIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=O)NC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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